3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
Description
3-(3-Methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative structurally derived from psoralen (7H-furo[3,2-g]chromen-7-one), a natural product found in plants like Psoralea corylifolia . Its core structure consists of a fused furocoumarin system with methoxyphenyl substituents at positions 3 and 3.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(4-methoxyphenyl)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O5/c1-27-17-8-6-15(7-9-17)19-12-25(26)30-24-13-23-21(11-20(19)24)22(14-29-23)16-4-3-5-18(10-16)28-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHVDPUSWDKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxyphenyl derivatives with a furochromene precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions include various substituted furochromenes, quinones, and dihydro derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The biological activity of furanocoumarins is highly dependent on substituent type, position, and rigidity. Below is a comparative analysis of key analogs:
Key Research Findings
Substituent Position and Enzyme Inhibition: Psoralen derivatives with electron-withdrawing groups (e.g., oxathiazolone) at position 3 exhibit potent immunoproteasome β5i subunit inhibition, but the target compound’s 3-methoxyphenyl group may reduce activity due to steric hindrance . Derivatives with flexible side chains at position 9 (e.g., 9a-9d) show CYP3A4 inhibition, suggesting that substituent rigidity influences enzyme binding .
Anticancer Activity: The triazole-modified derivative (Compound 13) demonstrated 13.3-fold selectivity for AGS gastric cancer cells over healthy L02 cells, highlighting the role of polar functional groups in targeting cancer cells . Methoxy groups generally improve bioavailability and membrane permeability, which may enhance the target compound’s tumor penetration compared to non-substituted psoralen .
Structural Rigidity vs. Flexibility :
- Compounds with rigid double bonds in side chains (e.g., 9b-9d) exhibit stronger CYP3A4 inhibition than flexible analogs, implying that the target compound’s methoxyphenyl groups may stabilize binding through π-π interactions .
Data Table: Physicochemical Properties
| Property | Target Compound | Psoralen | Xanthotoxin | 3-(4-Methoxyphenyl)-5-methyl Analog |
|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 1.9 | 2.4 | 3.1 |
| Water Solubility (mg/mL) | <0.01 | 0.15 | 0.08 | <0.01 |
| Hydrogen Bond Donors | 0 | 0 | 1 | 0 |
| Hydrogen Bond Acceptors | 6 | 3 | 4 | 5 |
Critical Analysis of Structural Modifications
- Comparative Bioactivity : While the target compound lacks direct activity data, its higher molecular weight and logP compared to psoralen suggest improved tissue distribution but possible off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
